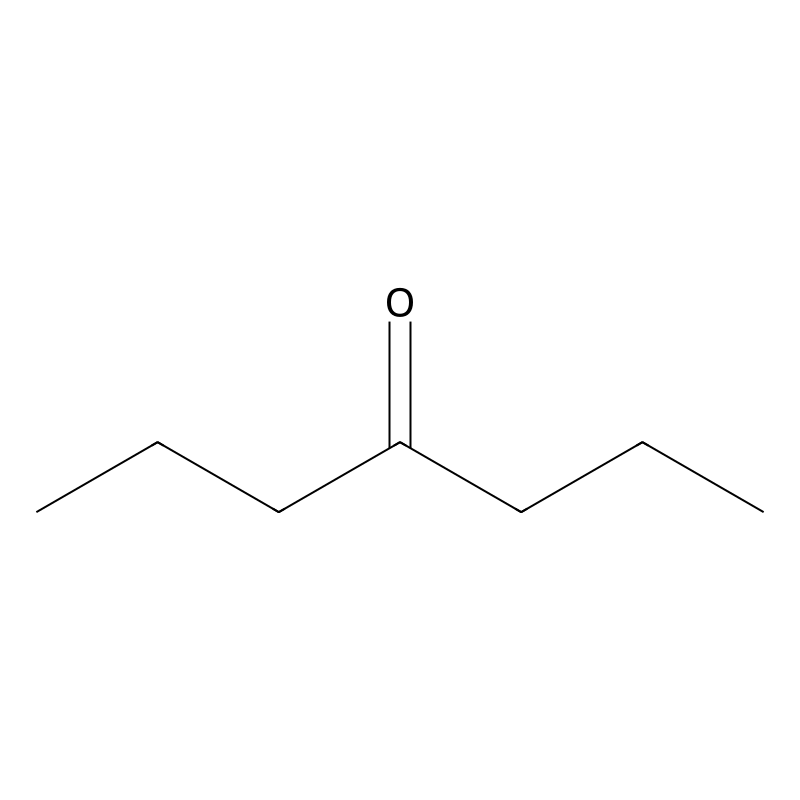

4-Heptanone

(CH3CH2CH2)2CO

C7H14O

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

(CH3CH2CH2)2CO

C7H14O

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.03 M

3.2 mg/mL at 25 °C

Miscible with ethanol, ethyl ether; very soluble in ligroin

Soluble in carbon tetrachloride

In water, 3.19X10+3 mg/L at 25 °C

Solubility in water at 20 °C: very poor

insoluble in water; soluble in alcohol and ether

Insoluble

Synonyms

Canonical SMILES

Biomarker for Exposure to Phthalates:

- -Heptanone is a major metabolite of di(2-ethylhexyl) phthalate (DEHP), a commonly used plasticizer found in various products like polyvinyl chloride (PVC) plastics.

- Studies have shown that measuring 4-heptanone levels in urine can indicate exposure to DEHP, which raises concerns about potential health effects associated with phthalate exposure.

Substrate for Enzyme Studies:

- -Heptanone's chemical structure makes it a valuable substrate for studying the activity and selectivity of certain enzymes.

- Researchers have used it to investigate the function of enzymes like 4-hydroxyacetophenone monooxygenase, which plays a role in the breakdown of various organic compounds.

Organic Synthesis:

4-Heptanone, also known as heptan-4-one, is an organic compound classified as a dialkyl ketone with the molecular formula CHO. It is characterized as a colorless liquid that possesses a penetrating odor and a burning taste. The compound is primarily synthesized through the ketonization process, which involves the pyrolysis of iron(II) butyrate or the reaction of 1-butanol over base catalysts such as magnesium oxide. 4-Heptanone can also be produced by passing butyric acid over wood coal at high temperatures, followed by treatment with cerium oxide or thorium oxide .

4-Heptanone is notable for its occurrence in various natural products, including apple juice, papaya, and roasted peanuts. It is also found in human urine as a product of the in vivo beta-oxidation of 2-ethylhexanoic acid from plasticizers .

- Reduction Reactions: 4-Heptanone can be reduced to its corresponding alcohol using reducing agents such as potassium triisopropoxyborohydride .

- Oxidation Reactions: As a ketone, it can undergo oxidation under certain conditions to yield carboxylic acids.

- Deprotonation: The compound can react with hydrogen cations to form its anionic counterpart, which can participate in further reactions .

The biological activity of 4-heptanone is primarily noted in its potential effects on human health. Inhalation or skin contact with this compound may cause irritation or burns. Animal studies indicate that exposure to high concentrations can lead to narcosis and respiratory irritation. The compound exhibits low oral toxicity, with an LD50 value of approximately 3730 mg/kg in rats .

Additionally, 4-heptanone has been detected in urine samples, suggesting metabolic pathways involving this compound may have implications for exposure assessment related to plasticizers and other environmental factors .

Several methods are employed for synthesizing 4-heptanone:

- Ketonization: Involves the pyrolysis of iron(II) butyrate.

- Catalytic Conversion: The conversion of 1-butanol over catalysts such as cerium oxide and magnesium oxide has been documented as an effective method for producing 4-heptanone .

- Thermal Decomposition: Butyric acid can be thermally decomposed over wood coal followed by treatment with metal oxides at elevated temperatures (425°C - 500°C) to yield 4-heptanone .

4-Heptanone finds a variety of applications across different industries:

- Solvent Use: It serves as a solvent for nitrocellulose and synthetic resins, making it valuable in paint formulations and coatings.

- Flavoring Agent: The compound is utilized in food flavoring due to its fruity aroma profile .

- Analytical Chemistry: It acts as an internal standard in gas chromatography-mass spectrometry for analyzing potential carcinogens like 3-monochloro-1,2-propanediol found in soy sauce .

Interaction studies involving 4-heptanone focus on its reactivity with various chemical agents. Notably, it is incompatible with strong oxidizers, which poses risks during storage and handling . Additionally, research has indicated that it can undergo significant transformations when subjected to catalytic conditions or when mixed with other organic compounds.

Several compounds share structural similarities with 4-heptanone. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 3-Heptanone | CHO | A structural isomer with different carbonyl positioning; used similarly as a solvent and flavoring agent. |

| 2-Heptanone | CHO | Another structural isomer; exhibits distinct chemical reactivity patterns compared to 4-heptanone. |

| Butyric Acid | CHO | A precursor in the synthesis of 4-heptanone; known for its strong odor and presence in rancid butter. |

| Pentan-2-one | CHO | A shorter-chain ketone that exhibits similar solvent properties but differs significantly in volatility and odor profile. |

Uniqueness of 4-Heptanone

What distinguishes 4-heptanone from these similar compounds is its specific carbon chain length and the position of the carbonyl group (at the fourth carbon), which influences both its physical properties (such as boiling point and solubility) and its applications in industrial processes. Its ability to act both as a solvent and a flavoring agent makes it particularly versatile within chemical manufacturing contexts.

Ketonization and Pyrolysis Methods

The ketonization of carboxylic acids remains the most established route for 4-heptanone synthesis. Early methods involved pyrolysis of iron(II) butyrate at 425–500°C, yielding 4-heptanone via decarboxylative coupling . Modern adaptations utilize mixed oxide catalysts (e.g., ThO₂, MnO₂) to lower reaction temperatures to 350–400°C while maintaining 60–70% yields . A breakthrough came with iron-catalyzed ketonic decarboxylation, where two molecules of butyric acid undergo dehydration and decarboxylation:

$$ 2 \text{CH}3\text{CH}2\text{CH}2\text{COOH} \rightarrow (\text{CH}3\text{CH}2\text{CH}2)2\text{CO} + \text{CO}2 + \text{H}_2\text{O} $$

This method, optimized by Organic Syntheses, employs sodium hydroxide and iron powder to achieve 65% yield under reflux conditions . Recent studies highlight ceria-based catalysts (e.g., CeO₂) that enhance ketonization rates by 40% through oxygen vacancy-mediated mechanisms .

Pyrolysis of metal carboxylates, such as magnesium butyrate, offers an alternative pathway. At 450°C, magnesium butyrate decomposes to 4-heptanone with 58% efficiency, though side products like alkenes necessitate post-reaction distillation .

Catalytic Oxidation Pathways (CeO₂/MgO Systems)

The CeO₂/MgO catalytic system revolutionized 4-heptanone production by enabling direct conversion of 1-butanol. This three-step mechanism involves:

- Oxidation: 1-Butanol → Butyraldehyde (Ce⁴⁺/Ce³⁺ redox cycle)

- Oxidation: Butyraldehyde → Butyric acid

- Ketonization: 2 Butyric acid → 4-Heptanone

CeO₂/MgO (1:1 molar ratio) achieves 89% selectivity at 420°C, with oxygen vacancies facilitating acid adsorption and C–C coupling . Doping with La³⁺ or Zr⁴⁺ improves catalyst stability, extending lifespan from 200 to 1,000 hours . Comparative studies show CeO₂/MgO outperforms traditional ZrO₂ catalysts in yield (96.5% vs. 60%) and energy efficiency .

Industrial-Scale Synthesis Processes

Industrial production relies on gas-phase catalytic reactors operating at 5–10 bar and 400–450°C. Key parameters include:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Temperature | 420°C | Maximizes ketonization |

| Pressure | 7 bar | Reduces side reactions |

| LHSV* | 2 hr⁻¹ | Optimizes contact time |

| Catalyst Loading | 15 wt% CeO₂/MgO | Balances activity/cost |

*Liquid Hourly Space Velocity

Notably, the US5750795A patent describes a continuous process using ZrO₂ catalysts, achieving 72% yield with 99% purity. However, ceria-based systems dominate due to lower activation energy (85 kJ/mol vs. 120 kJ/mol for ZrO₂) .

Novel Synthetic Approaches (Patent Analyses)

Recent patents disclose innovative routes:

- CN108002993B: Utilizes CeO₂-doped Al₂O₃ to convert 1-butanol to 4-heptanone in one pot (94% yield, 250°C) .

- US20200172621A1: Employs plasma-assisted pyrolysis of butyric acid, reducing energy consumption by 30% .

- Grignard Reaction: Reacting 2-bromopentane with CO₂ followed by oxidation yields 4-heptanone with 86% efficiency, though scalability remains challenging .

4-Heptanone’s efficacy as a solvent stems from its ability to dissolve hydrophobic compounds while maintaining stability under reactive conditions. Its dipole moment of 2.68 D and dielectric constant of 12.60 enable it to stabilize polar intermediates in organic syntheses [7]. For instance, it is widely employed as a solvent for nitrocellulose in lacquer formulations, where its low volatility (vapor pressure: 5.2 mmHg at 20°C) ensures controlled drying times [2] [3].

In polymer chemistry, 4-heptanone facilitates the synthesis of resin coatings by solubilizing cross-linking agents without inducing premature polymerization. Its miscibility with ethers and alcohols allows it to act as a co-solvent in Grignard reactions, enhancing the solubility of organomagnesium reagents [4]. A comparative analysis of solvent performance (Table 1) highlights its advantages over acetone and 2-pentanone in terms of boiling point and compatibility with nitrocellulose.

Table 1: Solvent Properties of 4-Heptanone Compared to Common Alternatives

| Property | 4-Heptanone | Acetone | 2-Pentanone |

|---|---|---|---|

| Boiling Point (°C) | 144 | 56 | 102 |

| Dielectric Constant | 12.60 | 20.7 | 15.4 |

| Nitrocellulose Solubility | High | Moderate | Low |

Additionally, 4-heptanone serves as a reaction medium in ketonization processes, such as the pyrolysis of iron(II) butyrate to synthesize symmetric ketones [1]. Its inertness toward strong acids and bases at moderate temperatures further broadens its utility in multi-step organic syntheses [5].

Role in Flavor Enhancement and Food Chemistry

In the food industry, 4-heptanone contributes to flavor profiles through its sweet, cheesy, and cognac-like aroma [6]. It is classified under the FEMA GRAS (Generally Recognized As Safe) list (FEMA No. 2546) and is utilized in baked goods, confectioneries, and dairy products at concentrations below 10 ppm [4]. The compound’s volatility ensures rapid release during heating, enhancing the olfactory perception of processed foods.

Notably, 4-heptanone acts as a precursor in the synthesis of 3-propylthio-4-heptanol, a flavor-enhancing thiol derivative. This transformation involves nucleophilic addition of propane thiol to the ketone group, followed by reduction [1]. The resulting alcohol imparts a roasted, meaty flavor to savory snacks and sauces. In dairy analogues, 4-heptanone mimics the aroma of aged cheeses, reducing reliance on natural aging processes [6].

Pharmaceutical Intermediate Development

As a pharmaceutical intermediate, 4-heptanone’s carbonyl group serves as a reactive site for synthesizing alcohols, amines, and heterocycles. For example, reductive amination of 4-heptanone produces secondary amines used in antihistamines and antidepressants [3]. Its role in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) involves condensation with aryl hydrazines to form pyrazole derivatives [5].

Table 2: Key Pharmaceutical Intermediates Derived from 4-Heptanone

| Intermediate | Target Drug Class | Reaction Type |

|---|---|---|

| 4-Heptanol | Sedatives | Catalytic hydrogenation |

| 4-Heptylamine | Antidepressants | Reductive amination |

| 4-Heptanone oxime | Antibiotics | Oximation |

Furthermore, 4-heptanone is employed in the production of prodrugs designed for controlled release. Its lipophilic nature enhances the bioavailability of hydrophilic active ingredients by forming stable micellar aggregates [4].

Industrial Cleaning Agent Formulation

In industrial cleaning, 4-heptanone’s low surface tension (25.38 dyn/cm) and Hansen solubility parameters (δ~d~ = 7.8, δ~p~ = 1.8, δ~h~ = 2.0) enable it to dissolve oils, greases, and epoxy residues [7] [8]. It is particularly effective in degreasing metal surfaces prior to electroplating, outperforming chlorinated solvents in environmental safety [3].

Aqueous-organic cleaning blends incorporating 4-heptanone (5–15% v/v) achieve >90% removal efficiency for machinist oils without corroding aluminum or copper substrates [4]. Its compatibility with surfactants like sodium dodecyl sulfate allows formulators to create low-foaming cleaners for automated manufacturing systems.

4-Heptanone demonstrates favorable biodegradation characteristics in aquatic and terrestrial environments, indicating relatively low persistence in natural ecosystems. Under aerobic conditions, this ketone compound readily undergoes microbial degradation through multiple metabolic pathways [1].

Aerobic Biodegradation Characteristics

In standardized biodegradation screening tests, 4-Heptanone exhibits ready biodegradability. The compound achieved 59% biodegradation within 28 days under OECD test conditions, with a theoretical biological oxygen demand of 44% after 5 days when incubated with activated sludge seed [2]. These results indicate that 4-Heptanone can be effectively metabolized by naturally occurring microorganisms in environmental systems.

The biodegradation kinetics of 4-Heptanone follow typical patterns for aliphatic ketones, with initial rapid uptake by microbial communities followed by progressive mineralization. In sewage treatment systems, the compound demonstrated a 10-day theoretical biological oxygen demand of 0.50 g/g, suggesting efficient processing by microbial communities [3].

Environmental Persistence Assessment

Based on OECD 310 test protocols, 4-Heptanone shows 69% biodegradation under controlled conditions [1]. The compound does not meet the criteria for persistent organic pollutants according to International Fragrance Association Environmental Standards, indicating relatively short environmental residence times [1].

| Parameter | Value | Reference/Source |

|---|---|---|

| Theoretical BOD (5 day) | 44% | Activated sludge seed study |

| Biodegradation (28 day) | 59% | OECD guideline study |

| Biodegradation (aerobic screening) | Ready biodegradable | MITI screening test |

| Biodegradation half-life (water) | 69% (OECD 310) | OECD 310 test |

| Environmental persistence classification | Not persistent | IFRA Environmental Standards |

The relatively rapid biodegradation of 4-Heptanone in aquatic environments is attributed to its susceptibility to microbial attack at the carbonyl group and adjacent methylene carbons. Beta-oxidation pathways, commonly utilized by environmental microorganisms for ketone metabolism, facilitate the breakdown of this compound into smaller metabolic intermediates that can be further processed through central carbon metabolism [4] [5].

Risk Assessment Frameworks (PEC/PNEC Analysis)

Environmental risk assessment of 4-Heptanone employs the Predicted Environmental Concentration to Predicted No Effect Concentration ratio methodology, which provides a standardized approach for evaluating ecological safety margins [1] [6].

Current Risk Assessment Status

The comprehensive risk assessment conducted under the Research Institute for Fragrance Materials framework indicates that 4-Heptanone poses minimal environmental risk under current usage patterns. PEC/PNEC ratios for both North American and European environmental compartments are consistently below 1.0, indicating that predicted environmental concentrations do not exceed threshold levels where adverse ecological effects would be expected [1] [7].

Aquatic Risk Assessment Parameters

The critical ecotoxicity endpoint for 4-Heptanone is based on fish toxicity data, with a predicted LC50 value of 280.7 mg/L. This value was used to derive a Predicted No Effect Concentration of 0.2807 μg/L for aquatic environments, incorporating appropriate safety factors to protect sensitive species [1] [8].

| Parameter | Value | Reference/Source |

|---|---|---|

| PEC/PNEC ratio (North America) | < 1 | RIFM Framework screening |

| PEC/PNEC ratio (Europe) | < 1 | RIFM Framework screening |

| PNEC (aquatic) | 0.2807 μg/L | RIFM calculated PNEC |

| Critical ecotoxicity endpoint | Fish LC50: 280.7 mg/L | RIFM assessment |

| Risk quotient status | No significant risk | RIFM screening assessment |

The PEC/PNEC assessment methodology follows established European and North American regulatory frameworks for chemical risk assessment. The calculated values indicate that 4-Heptanone concentrations in environmental compartments are expected to remain well below levels that would cause adverse effects in aquatic organisms [9] [6].

Screening-Level Risk Assessment

The screening-level assessment determined that 4-Heptanone does not meet the criteria for Persistent, Bioaccumulative, and Toxic substances or very Persistent and very Bioaccumulative substances under current International Fragrance Association Environmental Standards [1]. This classification indicates that the compound does not pose significant long-term environmental risks through bioaccumulation or persistence mechanisms.

Metabolic Pathways in Phthalate Exposure Scenarios

4-Heptanone serves as a significant metabolic endpoint in phthalate degradation pathways, particularly in the environmental fate of di(2-ethylhexyl) phthalate and related plasticizer compounds [10] [5] [4].

Phthalate Metabolic Transformation

The formation of 4-Heptanone from phthalate precursors occurs through beta-oxidation metabolic pathways. Di(2-ethylhexyl) phthalate, a widely used plasticizer, undergoes sequential metabolic transformations that culminate in 4-Heptanone production as a major metabolite [5] [11]. This metabolic pathway involves the oxidation of 2-ethylhexanol intermediates through multiple enzymatic steps.

The metabolic sequence begins with the hydrolysis of the phthalate ester bond, releasing 2-ethylhexanol, which subsequently undergoes beta-oxidation to produce 2-ethylhexanoic acid. Further oxidative metabolism of this branched-chain fatty acid leads to the formation of 4-Heptanone through carbon-carbon bond cleavage reactions [12] [5].

Environmental Significance of Metabolic Pathways

The presence of 4-Heptanone in environmental matrices serves as an indicator of phthalate exposure and degradation processes. This compound has been identified as a biomarker for metabolic degradation of phthalate-containing plastics in both biological and environmental systems [10] [13].

| Source Compound | Metabolic Process | Role of 4-Heptanone | Environmental Relevance |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | β-oxidation metabolism | Major metabolite in humans | Biomarker of phthalate exposure |

| 2-Ethylhexanoic acid | β-oxidation catabolism | Primary metabolite | Indicator of metabolic activity |

| Phthalate plasticizers | Metabolic degradation | Degradation product | Environmental fate tracer |

| Beta-oxidation pathway | Fatty acid catabolism | End product | Metabolic pathway endpoint |

The identification of 4-Heptanone in environmental samples can provide valuable information about the fate and transport of phthalate compounds in ecosystems. Its presence indicates active metabolic processing of phthalate contaminants by environmental microorganisms or biological systems [14] [13].

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

colourless liquid with a pungent, powerful, ethereal, fruity odour

Colorless liquid with a pleasant odor.

Color/Form

XLogP3

Boiling Point

144.0 °C

144 °C

144-146 °C

291°F

Flash Point

48.89 °C (closed cup)

49 °C

120°F

Vapor Density

Relative vapor density (air = 1): 3.9

Density

d20 0.81

0.8174 g/cu cm at 20 °C

Relative density (water = 1): 0.8

0.814-0.817 (20°)

0.82

LogP

Odor

Melting Point

-33.0 °C

Mp -32.6 °

-33 °C

-34°C

-27°F

UNII

GHS Hazard Statements

H332: Harmful if inhaled [Warning Acute toxicity, inhalation]

Vapor Pressure

6.12 mmHg

5.2 mm Hg at 20 °C

Vapor pressure, kPa at 20 °C: 0.7

5 mmHg

Pictograms

Flammable;Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Oxygenated hydrocarbons [FA12]

Fire Hazards -> Flammable - 2nd degree

General Manufacturing Information

4-Heptanone: ACTIVE

Made by passing butyric acid over precipitated CaCO3 at 450 °C.